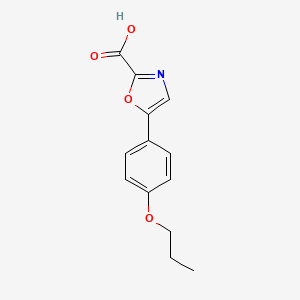
5-(4-Propoxyphenyl)oxazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Propoxyphenyl)oxazole-2-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound also features a propoxyphenyl group attached to the oxazole ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
The synthesis of 5-(4-Propoxyphenyl)oxazole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-propoxybenzaldehyde with glycine in the presence of an acid catalyst can lead to the formation of the desired oxazole ring . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5-(4-Propoxyphenyl)oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Scientific Research Applications
5-(4-Propoxyphenyl)oxazole-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Propoxyphenyl)oxazole-2-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The propoxyphenyl group may enhance the compound’s binding affinity and specificity towards these targets. Pathways involved in its mechanism of action include inhibition of microbial growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
5-(4-Propoxyphenyl)oxazole-2-carboxylic acid can be compared with other oxazole derivatives, such as:
5-(4-Hydroxyphenyl)oxazole-2-carboxylic acid: This compound has a hydroxy group instead of a propoxy group, which may alter its chemical and biological properties.
5-(4-Methoxyphenyl)oxazole-2-carboxylic acid: The presence of a methoxy group can influence the compound’s reactivity and interactions.
5-(4-Ethoxyphenyl)oxazole-2-carboxylic acid: Similar to the propoxy derivative, but with an ethoxy group, affecting its solubility and stability.
Biological Activity
5-(4-Propoxyphenyl)oxazole-2-carboxylic acid is a heterocyclic compound characterized by its oxazole ring and a propoxyphenyl substituent. This compound has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H13NO3, with a molecular weight of approximately 247.25 g/mol. The structure features a carboxylic acid group at the 2-position of the oxazole ring, which contributes to its chemical reactivity and potential biological activity.
Antimicrobial Activity
Research has shown that compounds containing oxazole rings exhibit various antimicrobial properties. A comprehensive review on oxazole derivatives highlighted their effectiveness against several microbial strains, including bacteria and fungi. For instance, derivatives with similar structures demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.8 µg/ml against certain fungal strains such as Candida albicans and Aspergillus niger .
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| 5-Fluorocytosine | 3.2 | Candida albicans |
| Other Oxazole Derivatives | Varies | Various |
Antiviral Activity
The antiviral potential of oxazole derivatives has been explored in various studies. For example, certain compounds have shown significant activity against picornaviruses, with IC50 values as low as 0.004 µM for effective antiviral agents in related studies . While specific data on this compound's antiviral activity is limited, its structural similarities to other active compounds suggest potential efficacy.
Anti-inflammatory Properties
Oxazole derivatives have also been evaluated for their anti-inflammatory effects. Studies indicate that these compounds can inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases . The specific anti-inflammatory activity of this compound remains to be thoroughly investigated but is an area of interest given the compound's structural characteristics.
Case Studies
- Antimicrobial Evaluation : A study investigated various oxazole derivatives against Candida species, revealing that modifications in substituents significantly influenced their antimicrobial efficacy. This suggests that similar evaluations for this compound could yield valuable insights into its potential as an antimicrobial agent .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that the presence of lipophilic or hydrophilic groups can dramatically alter biological activity. For instance, the introduction of different alkyl chains in related compounds affected their antiviral activities against enteroviruses . Such findings underscore the importance of further exploring how variations in the propoxyphenyl group might influence the biological activity of this compound.
Properties
Molecular Formula |
C13H13NO4 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
5-(4-propoxyphenyl)-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO4/c1-2-7-17-10-5-3-9(4-6-10)11-8-14-12(18-11)13(15)16/h3-6,8H,2,7H2,1H3,(H,15,16) |
InChI Key |
TZBNATROFSJGCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CN=C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















